1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene
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Overview
Description
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene typically involves the chloromethylation of 4,5-difluoro-2-nitrobenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require heating to facilitate the formation of the chloromethyl group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the nitro group would produce an amino-substituted benzene derivative.
Scientific Research Applications
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene depends on its specific application and the nature of its interactions with other molecules
Comparison with Similar Compounds
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atoms, which can significantly alter its reactivity and biological activity.
4,5-Difluoro-2-nitrobenzene: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene: The bromine atom can make the compound more reactive in nucleophilic substitution reactions compared to the chlorine atom.
The presence of both fluorine and nitro groups in this compound imparts unique electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4ClF2NO2 |
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Molecular Weight |
207.56 g/mol |
IUPAC Name |
1-(chloromethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI Key |
NZTNNXUNDDNFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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